Azt-P-azt
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Overview
Description
Azt-P-azt, also known as azidothymidine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first drug approved for the treatment of human immunodeficiency virus (HIV) infection. Azidothymidine is a dideoxynucleoside compound in which the 3’-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthesis involves the substitution of the 3’-hydroxy group of thymidine with an azido group. This is typically achieved through the reaction of thymidine with a suitable azidating agent under controlled conditions .
Industrial Production Methods
In industrial settings, azidothymidine is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Azidothymidine undergoes several types of chemical reactions, including:
Oxidation: Azidothymidine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azido group in azidothymidine can be reduced to an amine group.
Substitution: Azidothymidine can undergo substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of azidothymidine, as well as substituted compounds where the azido group has been replaced by other functional groups .
Scientific Research Applications
Azidothymidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on nucleic acid synthesis and the mechanisms of reverse transcription.
Medicine: Used in the treatment of HIV infection and as a tool for studying viral replication and resistance mechanisms.
Industry: Utilized in the development of antiviral drugs and in the production of nucleoside analogs for various applications .
Mechanism of Action
Azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, but because it lacks a 3’-hydroxy group, it prevents the formation of phosphodiester bonds, leading to chain termination. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Didanosine: Another nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
Stavudine: A nucleoside analog that also inhibits reverse transcriptase and is used in HIV therapy.
Lamivudine: A nucleoside analog with a similar mechanism of action but different chemical structure .
Uniqueness
Azidothymidine is unique in its specific substitution of the 3’-hydroxy group with an azido group, which gives it distinct chemical and pharmacological properties. Its ability to selectively inhibit HIV reverse transcriptase with high efficacy and its role as the first approved treatment for HIV infection highlight its significance in antiviral therapy .
Biological Activity
Azt-P-azt, a derivative of azidothymidine (AZT), has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for treatment, particularly in the context of HIV and other viral infections.
This compound functions primarily as a reverse transcriptase inhibitor, similar to AZT. It mimics the structure of thymidine, allowing it to be incorporated into viral DNA during replication. This incorporation leads to premature termination of the DNA chain, effectively inhibiting the replication of HIV and other retroviruses. The selectivity of this compound for viral enzymes over human DNA polymerases is a critical aspect that minimizes toxicity to host cells.
Cytotoxicity and Side Effects
While this compound is effective against HIV, it is not without side effects. Research has demonstrated that prolonged exposure can lead to significant cytotoxic effects, particularly in hematopoietic cells. The following table summarizes key findings related to the cytotoxicity of this compound:
Long-term Effects and Genotoxicity
Prolonged exposure to this compound has been associated with genotoxic effects. Studies indicate that high concentrations lead to mutations in specific genes, such as the Tk gene in mice, primarily through mechanisms involving deletion and recombination processes. These findings raise concerns about the long-term use of this compound as a therapeutic agent.
Case Studies
- Neurotoxic Effects : In animal models, this compound has been shown to adversely affect neurogenesis. It reduces the population expansion potential of neural stem/progenitor cells and attenuates neuroblast production both in vitro and in vivo . This suggests potential implications for cognitive function in patients undergoing treatment.
- Hematological Toxicity : Clinical observations have noted that patients on long-term this compound therapy often experience anemia and neutropenia due to bone marrow suppression. These side effects result from the drug's interference with normal hematopoietic processes .
- Glycosylation Alterations : In K562 cells treated with this compound, significant changes in glycosylation patterns were observed, which could impact cell signaling and immune responses . The clinical relevance of these alterations remains an area for further investigation.
Properties
CAS No. |
121135-54-4 |
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Molecular Formula |
C20H25N10O10P |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16- |
InChI Key |
QNODVFYIEJIAOJ-ZMLDCZPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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